Azasetron - 123040-16-4

Azasetron

Catalog Number: EVT-260403
CAS Number: 123040-16-4
Molecular Formula: C17H21Cl2N3O3
Molecular Weight: 386.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Azasetron is a potent and selective serotonin 5-HT3 receptor antagonist. [] It belongs to the benzamide derivative class of 5-HT3 receptor antagonists, differing structurally from indole-type antagonists like granisetron and ondansetron. [] This distinction results in unique pharmacokinetic properties for azasetron. []

Ondansetron

  • Compound Description: Ondansetron is a potent and selective 5-hydroxytryptamine receptor antagonist, primarily used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, and surgery. [, , ]
  • Relevance: Ondansetron shares a similar mechanism of action with Azasetron, both acting as 5-HT3 receptor antagonists. They are often compared in clinical trials for their efficacy in preventing chemotherapy-induced nausea and vomiting. [, , , ] Some studies suggest that Azasetron might have a longer duration of action than Ondansetron. []
  • Compound Description: Granisetron is another potent and selective 5-HT3 receptor antagonist used to prevent and treat nausea and vomiting caused by chemotherapy, radiation therapy, and surgery. [, , ]
  • Relevance: Similar to Azasetron, Granisetron exerts its antiemetic effects by blocking 5-HT3 receptors in the central nervous system and the gastrointestinal tract. [, , ] They are often compared in terms of efficacy, safety, and cost-effectiveness. [, , ]

Ramosetron

  • Compound Description: Ramosetron is a highly selective and potent 5-HT3 receptor antagonist, clinically used for preventing and treating chemotherapy-induced nausea and vomiting. []
  • Relevance: Like Azasetron, Ramosetron targets 5-HT3 receptors to exert its antiemetic activity. One study highlighted that Ramosetron might provide better control of nausea compared to Azasetron, despite similar efficacy in preventing vomiting. []

Doxapram Hydrochloride

  • Compound Description: Doxapram hydrochloride is a central respiratory stimulant used to treat respiratory depression. []
  • Relevance: It was used as an internal standard (IS) in a liquid chromatography tandem mass spectrometry method developed for determining the concentration of Azasetron hydrochloride in rabbit plasma. []

Cyclosporin A

  • Compound Description: Cyclosporin A is an immunosuppressant drug primarily used to prevent organ rejection after transplantation. It is also known to interact with P-glycoprotein, a transporter protein involved in drug efflux. []
  • Relevance: Studies showed that Cyclosporin A inhibits the secretory process of Azasetron in Caco-2 cells, suggesting that P-glycoprotein might play a role in Azasetron's intestinal secretion and its nonlinear absorption characteristics. []

Metoclopramide

  • Compound Description: Metoclopramide is a dopamine receptor antagonist used to treat nausea and vomiting, often associated with migraines, anesthesia, and chemotherapy. [, ]
  • Relevance: Metoclopramide, while having a different mechanism of action, serves as a comparator drug in clinical trials assessing the efficacy and safety of Azasetron in preventing nausea and vomiting after transcatheter arterial chemoembolization and chemotherapy. [, ]

Dexamethasone

  • Compound Description: Dexamethasone is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties, commonly used to manage various conditions, including inflammation, allergic reactions, and nausea and vomiting associated with chemotherapy. [, , ]
  • Relevance: Dexamethasone is frequently co-administered with Azasetron in clinical settings to enhance its antiemetic effect. Studies have shown that the combination of Azasetron and dexamethasone provides superior control of chemotherapy-induced nausea and vomiting compared to Azasetron alone. [, , ]
Source and Classification

The compound's molecular formula is C17H21Cl2N3O3C_{17}H_{21}Cl_{2}N_{3}O_{3} and it is commonly referred to by its IUPAC name: hydrogen N-{1-azabicyclo[2.2.2]octan-3-yl}-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide chloride. It has a CAS number of 123040-16-4 and is cataloged in various chemical databases, including PubChem and Thermo Fisher Scientific.

Synthesis Analysis

The synthesis of azasetron hydrochloride has been refined through multiple methods, emphasizing efficiency and yield. A notable method involves the following steps:

  1. Methylation: Starting with 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester, methylation is performed using methyl sulfate.
  2. Hydrolysis: The methylated product undergoes hydrolysis to yield 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid.
  3. Activation Esterification and Aminolysis: This step involves using N-hydroxy-succinamide to activate the ester, followed by aminolysis with 3-amino quinoline ring dihydrochloride to form azasetron hydrochloride.
Molecular Structure Analysis

The molecular structure of azasetron hydrochloride features a bicyclic framework that includes a nitrogen atom in the bicyclic structure (1-azabicyclo[2.2.2]octane) and several functional groups contributing to its activity as a 5-HT3 receptor antagonist.

Key structural characteristics include:

  • Chlorine atoms: Present at specific positions on the benzoxazine ring.
  • Carbonyl group: Contributes to the compound's reactivity.

The melting point of azasetron hydrochloride is reported between 301°C and 303°C, indicating its stability under thermal stress .

Chemical Reactions Analysis

Azasetron hydrochloride participates in various chemical reactions primarily associated with its role as a 5-HT3 receptor antagonist. Key reactions include:

  1. Binding Reactions: Azasetron competes with serotonin for binding at the 5-HT3 receptor sites, effectively blocking serotonin's action.
  2. Hydrolysis Reactions: Under certain conditions, azasetron can undergo hydrolysis, affecting its pharmacological activity.

These reactions are critical for understanding how azasetron functions therapeutically and how it can be modified or combined with other agents for enhanced efficacy .

Mechanism of Action

The primary mechanism of action for azasetron hydrochloride involves antagonism at the 5-HT3 receptors located in both the central nervous system and peripheral nervous system. By inhibiting these receptors:

  • Azasetron prevents serotonin-induced emesis (vomiting).

This action is particularly beneficial in clinical settings where patients are at risk for nausea and vomiting due to chemotherapy or postoperative states. The blockade of these receptors helps maintain gastrointestinal stability during treatment .

Physical and Chemical Properties Analysis

Azasetron hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to beige powder.
  • Solubility: Soluble in organic solvents such as ethanol.
  • Infrared Spectrum: Conforms to expected patterns for its functional groups.

These properties are essential for its formulation into pharmaceutical preparations and influence its bioavailability and therapeutic effectiveness .

Applications

Azasetron hydrochloride finds significant applications in:

  1. Pharmaceuticals: Used primarily as an antiemetic agent in clinical settings.
  2. Research: Investigated for potential uses in treating other conditions related to serotonin dysregulation.

Its role as a 5-HT3 receptor antagonist makes it valuable not only in cancer therapy but also in broader contexts where nausea management is required .

Synthetic Pathways and Structural Optimization of Azasetron Hydrochloride

Stereoselective Synthesis of Enantiomeric Forms

The quinuclidine moiety in azasetron contains a chiral center at C3, making stereoselective synthesis critical for optimizing 5-HT₃ receptor affinity. Early routes relied on classical resolution, but modern approaches employ asymmetric catalysis and chiral auxiliaries.

  • Chiral Resolution via Diastereomeric Salts: Initial synthetic routes used racemic quinuclidin-3-one hydrochloride as a starting material. Resolution was achieved by forming diastereomeric salts with chiral acids (e.g., L-tartaric acid or D-camphorsulfonic acid), yielding the (R)-enantiomer with >98% ee after recrystallization. This enantiomer exhibits 50-fold higher receptor affinity than the (S)-counterpart [5] [6].
  • Asymmetric Hydrogenation: A more efficient route employs rhodium-catalyzed asymmetric hydrogenation of 3-ketoquinuclidine precursors. Using a DuPhos ligand (e.g., (R,R)-Me-DuPhos), enantiomeric excesses of 95–98% and yields of 90% are achieved under 50 bar H₂ pressure [8].
  • Enzymatic Desymmetrization: Lipase-mediated hydrolysis of prochiral diesters (e.g., 3-hydroxyglutarate derivatives) attached to the quinuclidine nitrogen affords enantiomerically enriched intermediates. Pseudomonas cepacia lipase yields the (R)-acid with 92% ee, which is then coupled to the benzoxazine scaffold [6].

Table 1: Stereoselective Methods for Azasetron's Quinuclidine Moiety

MethodChiral ControlYield (%)ee (%)Key Reagent/Catalyst
Diastereomeric ResolutionL-Tartaric acid45>98Ethanol/water recrystallization
Asymmetric Hydrogenation(R,R)-Me-DuPhos/Rh(I)9095–98H₂ (50 bar), MeOH
Enzymatic HydrolysisPseudomonas cepacia lipase7892Phosphate buffer (pH 7.0)

Key Intermediate Derivatives in Benzoxazine Scaffold Design

The 6-chloro-4-methyl-3-oxo-1,4-benzoxazine core is synthesized through a four-step sequence, with ester hydrolysis and amide coupling as critical steps.

  • Cyclization to Benzoxazine: 2-Amino-5-chlorophenol reacts with ethyl 2-chloroacetoacetate in ethanol under reflux, forming ethyl 6-chloro-3-oxo-3,4-dihydro-2H-benzooxazine-8-carboxylate. Subsequent N-methylation with methyl iodide/K₂CO₃ yields the key methyl ester intermediate (85% yield) [2].
  • Carboxylate Activation: Hydrolysis of the ester with NaOH (10% aq.) gives 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-8-carboxylic acid. Activation with TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) enables efficient amide bond formation with quinuclidin-3-amine at 0–5°C, minimizing racemization [1].
  • Alternative Coupling Reagents: Patent CN103351386B compares TBTU with DCC (dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), demonstrating TBTU’s superiority: higher yields (92% vs. 75–80%), fewer side products, and easier purification [1].

Table 2: Key Intermediates in Azasetron Synthesis

IntermediateFunctionSynthetic Yield (%)Key Reaction Conditions
Ethyl 6-chloro-3-oxo-3,4-dihydro-2H-benzooxazine-8-carboxylateCyclization precursor78Ethanol reflux, 12 h
Methyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-8-carboxylateN-Methylation product85CH₃I, K₂CO₃, DMF, 25°C, 6 h
6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-8-carboxylic acidActivated for coupling90NaOH (10%), ethanol/H₂O, 60°C, 2 h
N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzooxazine-8-carboxamideCrude azasetron base92TBTU, Et₃N, DMF, 0–5°C, 1 h

Role of Bicyclic Amine Moieties in Receptor Affinity

The quinuclidine system’s rigidity and basicity are essential for high 5-HT₃ receptor antagonism. SAR studies reveal that modifications to this moiety drastically alter binding kinetics.

  • Quaternary Ammonium Salts: Converting the tertiary amine to N-alkyl quaternary salts (e.g., N-methyl-quinuclidinium) enhances electrostatic interactions with Asp149 in the 5-HT₃ receptor pocket. However, excessive bulk (e.g., N-benzyl) reduces log P and membrane permeability [6] [9].
  • Rigidity vs. Flexibility: Replacing quinuclidine with flexible amines (e.g., N,N-dimethylethylenediamine) decreases affinity by 100-fold due to loss of conformational restraint. Molecular modeling confirms that quinuclidine’s chair-boat conformation optimally positions the basic nitrogen for cation-π interactions with Trp183 [5] [6].
  • Stereochemical Preference: The (R)-enantiomer shows a pKi of 9.27, while the (S)-enantiomer exhibits 7.89. This 50-fold difference arises from hydrogen bonding between the (R)-amide NH and Tyr153, as confirmed by X-ray crystallography of receptor homologs [5] [7].

Table 3: Bicyclic Amine Modifications and 5-HT₃ Receptor Affinity

Amine MoietypKiRelative AffinityKey Structural Feature
Quinuclidine (3R-configuration)9.271.00Optimal basicity and rigidity
Quinuclidine (3S-configuration)7.890.02Suboptimal H-bond orientation
1-Azabicyclo[2.2.1]heptane8.100.15Reduced ring size; increased strain
N-Methylpiperidine7.200.005Flexibility; lack of bridged geometry
N⁺-Methyl-quinuclidinium8.950.48Enhanced charge; poor blood-brain barrier penetration

Properties

CAS Number

123040-16-4

Product Name

Azasetron hydrochloride

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride

Molecular Formula

C17H21Cl2N3O3

Molecular Weight

386.3 g/mol

InChI

InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H

InChI Key

DBMKBKPJYAHLQP-UHFFFAOYSA-N

SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl

Solubility

Soluble in DMSO

Synonyms

azasetron
azasetron, (+-)-isomer
N-(1-azabicyclo(2.2.2)oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4 -dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride
Y 25130
Y-25130

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.